molecular formula C11H14FNO4S2 B2465103 2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid CAS No. 97801-46-2

2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

Cat. No.: B2465103
CAS No.: 97801-46-2
M. Wt: 307.35
InChI Key: PAUCQAGPQVWROA-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylsulfanylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)sulfonylamino]-N-oxo-ethanamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group and fluorine atom contribute to its ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUCQAGPQVWROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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